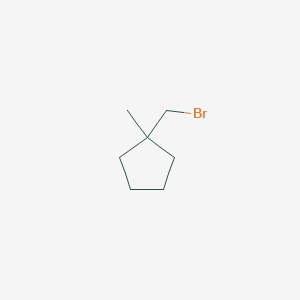

1-(Bromomethyl)-1-methylcyclopentane

Description

BenchChem offers high-quality 1-(Bromomethyl)-1-methylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-1-methylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-1-methylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVNUARUDLGQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-(Bromomethyl)-1-methylcyclopentane: Properties, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-1-methylcyclopentane (CAS No. 1461714-15-7), a halogenated aliphatic carbocycle.[1][2][3] This document details the compound's fundamental physicochemical properties, including its molecular weight of 177.08 g/mol .[2] A proposed synthetic pathway from a commercially available precursor is outlined, accompanied by a detailed experimental protocol. The guide further explores the anticipated chemical reactivity of the molecule, focusing on nucleophilic substitution and elimination pathways, and discusses its potential utility as a building block in synthetic chemistry. Predicted spectroscopic data for structural confirmation and a thorough summary of safety and handling procedures are also provided to ensure its effective and safe use in a research environment.

Physicochemical and Structural Properties

1-(Bromomethyl)-1-methylcyclopentane is a primary alkyl halide. Its structure is characterized by a cyclopentyl ring substituted with both a methyl group and a bromomethyl group at the same quaternary carbon atom. This "neopentyl-like" arrangement, where the electrophilic carbon of the bromomethyl group is adjacent to a sterically demanding quaternary center, is crucial to understanding its chemical behavior. This steric hindrance significantly influences the kinetics and outcomes of its reactions.[4]

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-1-methylcyclopentane | PubChem[2] |

| Molecular Formula | C₇H₁₃Br | PubChem[1][2][3] |

| Molecular Weight | 177.08 g/mol | PubChem[2] |

| Monoisotopic Mass | 176.02006 Da | PubChem[2] |

| CAS Number | 1461714-15-7 | AiFChem, PubChem[1][2][3] |

| Canonical SMILES | CC1(CCCC1)CBr | PubChem[2] |

| InChIKey | IGVNUARUDLGQBN-UHFFFAOYSA-N | AiFChem, PubChem[2][3] |

| Predicted XLogP3 | 3.2 | PubChem[2] |

Synthesis and Purification

2.1. Causality of Protocol Choices

-

Reagent Selection : Phosphorus tribromide is an excellent choice for converting primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism on a protonated alcohol or a phosphorus ester intermediate, which minimizes the potential for carbocation rearrangements that can occur under strongly acidic conditions (e.g., using HBr).

-

Solvent : An inert aprotic solvent like diethyl ether or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Temperature Control : The initial reaction is conducted at 0 °C to control the exothermic reaction between PBr₃ and the alcohol. Allowing the reaction to proceed to room temperature ensures completion.

-

Workup : The aqueous workup with saturated sodium bicarbonate (NaHCO₃) neutralizes any remaining acidic byproducts. The subsequent wash with brine and drying with anhydrous sodium sulfate (Na₂SO₄) removes water from the organic phase.

-

Purification : Simple distillation under reduced pressure is typically sufficient to purify the final product, separating it from any non-volatile impurities.

2.2. Proposed Synthesis Workflow

2.3. Step-by-Step Experimental Protocol

-

Setup : A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (1-methylcyclopentyl)methanol (1.0 eq) and anhydrous diethyl ether.

-

Cooling : The flask is cooled to 0 °C in an ice-water bath.

-

Reagent Addition : Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is then added dropwise to the stirring alcohol solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting alcohol.

-

Quenching : The reaction mixture is slowly poured into a beaker containing ice and water to quench the excess PBr₃.

-

Extraction : The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.

-

Washing : The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield pure 1-(bromomethyl)-1-methylcyclopentane.

Chemical Reactivity and Potential Applications

The reactivity of 1-(bromomethyl)-1-methylcyclopentane is dominated by its structure as a sterically hindered primary alkyl halide.

-

Nucleophilic Substitution (Sₙ2) : As a primary halide, it is a candidate for Sₙ2 reactions.[8] However, the quaternary carbon adjacent to the CH₂Br group creates significant steric hindrance, which shields the electrophilic carbon from backside attack by a nucleophile.[4] Consequently, Sₙ2 reactions are expected to be much slower compared to unhindered primary halides like 1-bromopropane.[4] Reactions will be most favorable with small, potent nucleophiles (e.g., CN⁻, N₃⁻).

-

Elimination (E2) : Elimination reactions with strong, bulky bases (e.g., potassium t-butoxide) are possible. However, since there are no β-hydrogens on the quaternary carbon, the base must abstract a proton from one of the methylene groups on the cyclopentane ring. This would lead to the formation of an exocyclic double bond, yielding 1-methylene-2-methylcyclopentane.

-

Grignard Reagent Formation : The compound can readily form a Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, by reacting with magnesium turnings in an ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds with a wide range of electrophiles, such as aldehydes, ketones, and esters.

Its unique sterically-hindered cyclopentyl motif makes it a potentially valuable building block in medicinal chemistry and materials science for introducing specific conformational constraints or lipophilic groups into a target molecule.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. However, based on its structure, the following spectroscopic signatures can be predicted.

| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | ~3.3 ppm (s, 2H)~1.5-1.7 ppm (m, 8H)~1.1 ppm (s, 3H) | -CH₂Br : Singlet, deshielded by the electronegative bromine atom.[9]Cyclopentane -CH₂- : Complex multiplets for the four ring methylenes.-CH₃ : Singlet, shielded alkyl protons. |

| ¹³C NMR | ~45-50 ppm~40-45 ppm~35-40 ppm~25-30 ppm~20-25 ppm | -CH₂Br : Carbon directly attached to bromine.Quaternary C : The C1 of the cyclopentane ring.Ring CH₂ : Two sets of equivalent methylene carbons in the ring.-CH₃ : Methyl carbon. |

| IR Spectroscopy | 2850-2960 cm⁻¹ (strong)1300-1150 cm⁻¹ (medium)~650 cm⁻¹ (medium) | C-H stretch (sp³) : Aliphatic C-H bonds.C-H wag (-CH₂X) : Characteristic for terminal alkyl halides.[10][11]C-Br stretch : Carbon-bromine bond vibration.[10][12] |

Safety and Handling

1-(Bromomethyl)-1-methylcyclopentane is classified as a hazardous chemical.[2] Adherence to strict safety protocols is mandatory.

5.1. GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

| Warning | H226 | Flammable liquid and vapor[2] |

| H302 | Harmful if swallowed[2] | |

| H315 | Causes skin irritation[2] | |

| H319 | Causes serious eye irritation[2] | |

| H335 | May cause respiratory irritation[2] |

5.2. Safe Handling Protocol

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with side shields.[13][14]

-

Preventing Contact : Avoid all contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use a dry chemical, CO₂, or foam fire extinguisher.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]

Conclusion

1-(Bromomethyl)-1-methylcyclopentane is a structurally distinct primary alkyl halide with a molecular weight of 177.08 g/mol .[2] Its neopentyl-like structure imparts significant steric hindrance, which governs its reactivity, making Sₙ2 reactions slow but enabling other transformations like E2 elimination and Grignard reagent formation. While experimental data is limited, its properties and behavior can be reliably predicted based on fundamental principles of organic chemistry. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and safely utilize this compound as a building block for more complex molecular architectures.

References

-

ChemBK. 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. [Link]

-

PubChem. 1-(Bromomethyl)-1-methylcyclopentane. [Link]

-

NIST. 1-bromo-1-methylcyclopentane. [Link]

-

Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

-

BYJU'S. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

-

Chemsrc. 1-bromo-1-methylcyclopentane. [Link]

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

University of Calgary. Spectroscopy Tutorial: Alkyl Halides. [Link]

-

Chemistry LibreTexts. Spectroscopic Properties of Alkyl Halides. [Link]

-

Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]

-

YouTube. 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides. [Link]

-

J&K Scientific LLC. (1-Methylcyclopentyl)methanol. [Link]

-

PubChemLite. (1-methylcyclopentyl)methanol (C7H14O). [Link]

-

PubChem. (1-Methylcyclopentyl)methanol. [Link]

-

PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

Reddit. 1-bromo-1-methyl cyclopentane with KOH. Draw the structure of the two possible products?. [Link]

- Google Patents.

-

Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

Sources

- 1. 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE [chembk.com]

- 2. 1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | CID 65438917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1461714-15-7 | 1-(Bromomethyl)-1-methylcyclopentane - AiFChem [aifchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. guidechem.com [guidechem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. (1-Methylcyclopentyl)methanol | C7H14O | CID 12830793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

1-(Bromomethyl)-1-methylcyclopentane IUPAC name

Title: The Chemical and Synthetic Profiling of 1-(Bromomethyl)-1-methylcyclopentane: A Technical Guide for Medicinal Chemistry

Introduction The structural elaboration of pharmacophores often requires the introduction of sterically demanding, lipophilic moieties to modulate pharmacokinetics, metabolic stability, and target binding affinity. 1-(Bromomethyl)-1-methylcyclopentane serves as a highly specialized electrophilic building block in this context[1]. This guide provides an in-depth analysis of its structural properties, the mechanistic rationale behind its synthesis, and its applications in drug development workflows.

Nomenclature and Structural Elucidation

The IUPAC name 1-(Bromomethyl)-1-methylcyclopentane systematically deconstructs the molecule's architecture:

-

Cyclopentane core: A five-membered aliphatic carbon ring.

-

1-methyl & 1-bromomethyl: Both a methyl group (-CH₃) and a bromomethyl group (-CH₂Br) are attached to the same carbon atom (C1) on the cyclopentane ring.

-

Stereochemistry: Despite having four different paths if viewed linearly, the cyclopentane ring possesses a plane of symmetry bisecting the C1 atom and the C3-C4 bond. Consequently, C1 is a pro-chiral center, and the molecule as a whole is achiral.

Because the brominated carbon is adjacent to a fully substituted quaternary carbon (C1 of the ring), this molecule represents a neopentyl-type system . This structural feature is the defining characteristic that dictates both its synthetic challenges and its utility in medicinal chemistry.

Physicochemical Profiling

The physical and computed properties of 1-(Bromomethyl)-1-methylcyclopentane highlight its utility as a lipophilic modifier[1].

| Property | Value / Description | Source / Method |

| Chemical Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | Computed (PubChem 2.2)[1] |

| CAS Registry Number | 1461714-15-7 | ECHA / PubChem[1] |

| Computed LogP | 3.2 | XLogP3 3.0[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Physical State | Liquid (Flammable, Irritant) | GHS Classification[1] |

Synthetic Methodologies: Overcoming Neopentyl Hindrance

The Challenge: Synthesizing 1-(bromomethyl)-1-methylcyclopentane from its corresponding alcohol, (1-methylcyclopentyl)methanol (CAS: 38502-28-2)[2], presents a classic organic chemistry hurdle. Standard nucleophilic substitution (Sₙ2) using reagents like PBr₃ or HBr is exceptionally slow due to the extreme steric hindrance of the adjacent quaternary C1 center. If the reaction is forced via heating, it often shifts to an Sₙ1 pathway. The resulting primary carbocation rapidly undergoes a Wagner-Meerwein rearrangement (ring expansion), yielding 1-bromo-1,2-dimethylcyclohexane derivatives instead of the desired product.

The Solution: The Appel Reaction is the method of choice. By utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), the reaction proceeds via a highly reactive alkoxyphosphonium intermediate. The immense thermodynamic driving force of forming the strong P=O bond in triphenylphosphine oxide (TPPO) forces the bromide ion to attack via Sₙ2, bypassing carbocation formation and completely suppressing ring expansion[3][4].

Protocol: Synthesis via the Appel Reaction

Self-Validating System: This protocol incorporates in-process monitoring and specific solubility-based purification steps to ensure high fidelity and yield.

Reagents:

-

(1-Methylcyclopentyl)methanol (1.0 equiv)

-

Carbon tetrabromide (CBr₄) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.25 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (1-methylcyclopentyl)methanol and CBr₄ in anhydrous DCM (approx. 0.2 M concentration).

-

Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C.

-

Causality: The formation of the bromophosphonium intermediate is highly exothermic. Cooling prevents thermal degradation of the active species and suppresses unwanted radical side reactions.

-

-

Activation: Add PPh₃ in small portions over 30 minutes.

-

Causality: Portion-wise addition maintains the internal temperature near 0 °C. A sudden temperature spike can lead to the decomposition of the alkoxyphosphonium intermediate before the sluggish Sₙ2 displacement can occur.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-8 hours.

-

Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) using a permanganate stain until the alcohol precursor is fully consumed.

-

-

Quenching & Precipitation: Concentrate the DCM under reduced pressure to a thick residue. Vigorously stir and add cold hexanes (or diethyl ether).

-

Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvents. This step forces TPPO to precipitate as a white solid, separating it from the highly lipophilic alkyl bromide product.

-

-

Purification: Vacuum filter the mixture to remove TPPO. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to yield 1-(bromomethyl)-1-methylcyclopentane as a clear, volatile liquid.

Applications in Medicinal Chemistry

The incorporation of the 1-methylcyclopentyl-methyl moiety into drug candidates serves several strategic purposes:

-

Metabolic Shielding: When this bulky group is alkylated onto an amine or ether pharmacophore, the quaternary cyclopentane ring acts as a steric shield. It physically blocks metabolic enzymes (e.g., Cytochrome P450s) from accessing adjacent labile C-H bonds, thereby increasing the drug's metabolic half-life.

-

Grignard Reagent Generation: 1-(Bromomethyl)-1-methylcyclopentane can be treated with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent. This allows for the nucleophilic addition of the bulky neopentyl-like group to aldehydes, ketones, or Weinreb amides, creating complex, highly lipophilic tertiary alcohols or ketones.

Experimental Workflow & Downstream Applications

Synthetic workflow from carboxylic acid to downstream medicinal chemistry applications.

References

-

National Center for Biotechnology Information. "1-(Bromomethyl)-1-methylcyclopentane" PubChem CID 65438917. Retrieved from:[Link]

-

National Center for Biotechnology Information. "(1-Methylcyclopentyl)methanol" PubChem CID 12830793. Retrieved from:[Link]

-

Denton, R. M., et al. "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." The Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6749-6767. ACS Publications. Retrieved from:[Link]

-

American Elements. "1-(bromomethyl)-1-methylcyclopentane | CAS 1461714-15-7". Retrieved from:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-methylcyclopentane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic route to 1-(bromomethyl)-1-methylcyclopentane, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is a two-step sequence commencing with the formation of the precursor alcohol, 1-methylcyclopentanemethanol, via a Grignard reaction, followed by its conversion to the target primary alkyl bromide using the Appel reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

1-(Bromomethyl)-1-methylcyclopentane is a key synthetic intermediate, offering a reactive handle for the introduction of the 1-methylcyclopentylmethyl moiety into more complex molecular architectures. Its utility is particularly noted in the development of novel therapeutic agents, where the incorporation of sterically defined cyclic systems can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delineates a reliable and scalable synthetic pathway, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the construction of the C7 carbon skeleton in the form of a primary alcohol, followed by the selective bromination of this alcohol.

Caption: Overall two-step synthesis of 1-(Bromomethyl)-1-methylcyclopentane.

Part 1: Synthesis of 1-Methylcyclopentanemethanol via Grignard Reaction

The initial phase of the synthesis focuses on the creation of the precursor alcohol, 1-methylcyclopentanemethanol. This is efficiently achieved through the reaction of a Grignard reagent with formaldehyde. The Grignard reagent, 1-methylcyclopentylmagnesium bromide, is prepared from 1-bromo-1-methylcyclopentane.

Causality Behind Experimental Choices

The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds.[1] The reaction of a Grignard reagent with formaldehyde is a well-established route to primary alcohols, extending the carbon chain by one CH₂OH unit.[2][3] Anhydrous conditions are critical, as Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[4] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[5]

Experimental Protocol: Synthesis of 1-Methylcyclopentanemethanol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| Magnesium turnings | 24.31 | 0.22 | 5.35 g |

| 1-Bromo-1-methylcyclopentane | 163.06 | 0.20 | 32.6 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |

| Paraformaldehyde | (30.03)n | 0.24 | 7.2 g |

| Hydrochloric Acid (1 M) | - | - | ~100 mL |

| Saturated aq. Sodium Bicarbonate | - | - | 50 mL |

| Saturated aq. Sodium Chloride (Brine) | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |

Procedure:

-

Preparation of the Grignard Reagent:

-

A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure all moisture is removed.

-

Magnesium turnings (5.35 g, 0.22 mol) are placed in the flask.

-

A solution of 1-bromo-1-methylcyclopentane (32.6 g, 0.20 mol) in 100 mL of anhydrous THF is prepared and added to the dropping funnel.[6][7]

-

Approximately 10-15 mL of the bromide solution is added to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction has started (indicated by bubbling and a gray, cloudy appearance), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

In a separate, dry 1 L flask, paraformaldehyde (7.2 g, 0.24 mol) is suspended in 100 mL of anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

The prepared Grignard solution is transferred via cannula into a dry dropping funnel and added dropwise to the stirred paraformaldehyde suspension at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.[8][9]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether (2 x 75 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 1-methylcyclopentanemethanol is then purified by vacuum distillation.

-

Part 2: Synthesis of 1-(Bromomethyl)-1-methylcyclopentane via Appel Reaction

The second stage of the synthesis involves the conversion of the primary alcohol, 1-methylcyclopentanemethanol, to the target primary bromide, 1-(bromomethyl)-1-methylcyclopentane. The Appel reaction is an excellent choice for this transformation due to its mild and neutral reaction conditions, which are well-suited for substrates that may be sensitive to acidic reagents like HBr.[10][11]

Causality Behind Experimental Choices

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to an alkyl halide.[12] The reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the bromide ion occurs in an Sₙ2 fashion for primary and secondary alcohols, leading to an inversion of stereochemistry if a chiral center is present.[13] The high thermodynamic driving force for this reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.[10] Dichloromethane (DCM) or other aprotic solvents are typically used. The reaction is generally performed at or below room temperature to minimize side reactions.[14]

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Synthesis of 1-(Bromomethyl)-1-methylcyclopentane

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 1-Methylcyclopentanemethanol | 114.19 | 0.10 | 11.4 g |

| Triphenylphosphine (PPh₃) | 262.29 | 0.12 | 31.5 g |

| Carbon Tetrabromide (CBr₄) | 331.63 | 0.12 | 39.8 g |

| Anhydrous Dichloromethane (DCM) | - | - | 300 mL |

| Pentane or Hexane | - | - | ~200 mL |

| Saturated aq. Sodium Bicarbonate | - | - | 50 mL |

| Saturated aq. Sodium Chloride (Brine) | - | - | 50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |

Procedure:

-

Reaction Setup:

-

A 500 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Triphenylphosphine (31.5 g, 0.12 mol) and carbon tetrabromide (39.8 g, 0.12 mol) are dissolved in 200 mL of anhydrous DCM. The solution is cooled to 0 °C in an ice bath.[3]

-

-

Reaction Execution:

-

A solution of 1-methylcyclopentanemethanol (11.4 g, 0.10 mol) in 100 mL of anhydrous DCM is added dropwise to the stirred PPh₃/CBr₄ solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is concentrated to about one-third of its original volume using a rotary evaporator.

-

Pentane or hexane (~200 mL) is added to precipitate the triphenylphosphine oxide byproduct. The mixture is stirred for 15 minutes and then filtered. The solid is washed with a small amount of cold pentane.

-

The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.

-

The crude 1-(bromomethyl)-1-methylcyclopentane is purified by vacuum distillation to yield the final product.[2][4][15]

-

Safety and Handling

-

Grignard Reagents: Are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.[16][17][18][19][20] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrabromide (CBr₄): Harmful if swallowed, causes skin irritation, and serious eye damage.[21][22][23][24][25] It is also a marine pollutant. Handle in a well-ventilated fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

Characterization of the Final Product

The identity and purity of the synthesized 1-(bromomethyl)-1-methylcyclopentane can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [2][4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 170-190 °C at atmospheric pressure. |

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis for 1-(bromomethyl)-1-methylcyclopentane. The combination of a Grignard reaction to form the precursor alcohol followed by an Appel reaction for the bromination provides a robust and efficient route to this valuable synthetic intermediate. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently prepare this compound for use in a wide array of applications, from fundamental organic chemistry research to the development of novel pharmaceuticals.

References

-

Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). Reaction Flash. Retrieved March 14, 2026, from [Link]

-

CPAChem. (2024, March 5). Safety data sheet - Triphenylphosphine. Retrieved March 14, 2026, from [Link]

-

ChemBK. (n.d.). 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. Retrieved March 14, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved March 14, 2026, from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved March 14, 2026, from [Link]

-

Common Conditions. (n.d.). Alcohol to Bromide. Retrieved March 14, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]

-

Organic Chemistry Portal. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved March 14, 2026, from [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0474 - CARBON TETRABROMIDE. Retrieved March 14, 2026, from [Link]

-

Arkat USA. (n.d.). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'. Retrieved March 14, 2026, from [Link]

-

Grokipedia. (n.d.). Appel reaction. Retrieved March 14, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved March 14, 2026, from [Link]

- Braun, M. (n.d.). The classical Appel reaction. Science of Synthesis, 35, 355.

-

Beilstein Journals. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Retrieved March 14, 2026, from [Link]

-

American Elements. (n.d.). 1-(bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]

-

NIST. (n.d.). 1-bromo-1-methylcyclopentane. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

- Organic Syntheses. (n.d.). Allylmagnesium bromide. Org. Synth., 5, 7.

- Organic Syntheses. (n.d.). Methyleneaminoacetonitrile. Org. Synth., 1, 355.

- Watanabe, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 634-641.

-

ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved March 14, 2026, from [Link]

-

Ookto. (n.d.). Cyclopentylmagnesium Chloride for Melamine Formaldehyde Resin Curing. Retrieved March 14, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(bromomethyl)-1-methylcyclopentane. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Google Patents. (n.d.). CN103641676A - Method for preparing methyl cyclopentadiene.

- Google Patents. (n.d.). CN101555254A - Preparation method of methyl-magnesium chloride.

-

Vaia. (n.d.). Reaction of benzyl magnesium chloride with formaldehyde. Retrieved March 14, 2026, from [Link]

-

MD Anderson. (n.d.). Purification of Recombinant Methyltransferase Enzymes. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 3 a) (Iodomethyl)cyclopentane or 2-(bromomethyl)tetrahydrofuran. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. Retrieved March 14, 2026, from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chembk.com [chembk.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | CID 65438917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 1-Bromo-1-methylcyclopentane | C6H11Br | CID 12939509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-bromo-1-methylcyclopentane [webbook.nist.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. orgosolver.com [orgosolver.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 14. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 15. americanelements.com [americanelements.com]

- 16. cpachem.com [cpachem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. chemicalbull.com [chemicalbull.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. ICSC 0474 - CARBON TETRABROMIDE [chemicalsafety.ilo.org]

Technical Whitepaper: Advanced Safety, Handling, and Reactivity Profiling of 1-(Bromomethyl)-1-methylcyclopentane in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of sterically encumbered lipophilic motifs is a proven strategy for enhancing metabolic stability and modulating target residence time. 1-(Bromomethyl)-1-methylcyclopentane (CAS: 1461714-15-7) is a critical building block used to install the (1-methylcyclopentyl)methyl moiety. However, as a primary alkyl bromide adjacent to a quaternary carbon, it presents a unique dual-profile: it is kinetically sluggish toward desired synthetic nucleophiles due to neopentyl-like steric hindrance, yet remains a potent electrophilic hazard capable of indiscriminately alkylating biological tissues [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheet (SDS) warnings. This guide elucidates the mechanistic causality behind the chemical's hazards and provides a rigorously self-validating protocol for safe handling, reaction execution, and electrophile quenching.

Physicochemical & Hazard Profiling

To safely handle 1-(Bromomethyl)-1-methylcyclopentane, researchers must understand how its molecular structure dictates its physical behavior and toxicological profile [1][2]. The cyclopentyl ring provides high lipophilicity, allowing rapid penetration of biological membranes, while the bromomethyl group acts as the reactive warhead.

Table 1: Physicochemical Properties & GHS Hazard Causality

| Parameter / Hazard Code | Value / Classification | Mechanistic Causality & Operational Impact |

| Molecular Weight | 177.08 g/mol | Essential for precise stoichiometric calculations during reaction setup. |

| GHS H226 | Flammable liquid & vapor | High vapor pressure of the hydrocarbon moiety. Requires spark-free, well-ventilated fume hoods. |

| GHS H302 | Harmful if swallowed | Systemic toxicity driven by widespread non-specific intracellular alkylation. |

| GHS H315 / H319 | Skin & Eye Irritation | Covalent modification of nucleophilic residues (e.g., cysteine/lysine) in surface tissue proteins triggers acute inflammation. |

| GHS H335 | Respiratory Irritation | Volatility allows inhalation of electrophilic vapors, rapidly damaging mucosal linings. |

Mechanistic Toxicology Pathway

The biological hazard of this compound is directly linked to its ability to act as an alkylating agent. When exposed to human tissue, the lipophilic nature of the molecule facilitates rapid dermal or mucosal absorption, followed by irreversible covalent binding to cellular proteins.

Fig 1. Mechanistic pathway of electrophilic toxicity and tissue irritation.

Engineering Controls & Storage Directives

The stability of the C-Br bond is compromised by prolonged exposure to light and atmospheric moisture.

-

Storage Causality: Store strictly at 2–8°C in a dark, desiccated environment under an argon atmosphere. Photolytic degradation or ambient hydrolysis will slowly cleave the C-Br bond, generating highly corrosive hydrogen bromide (HBr) gas. This not only degrades the reagent's purity but creates a pressurized, toxic hazard upon opening the vessel [2].

-

Engineering Controls: All manipulations must be performed in a certified Class II fume hood. Due to its H226 flammability rating, eliminate all static discharge sources and utilize intrinsically safe heating mantles or oil bath sensors.

Self-Validating Protocol: Safe Handling and Electrophile Quenching

Because 1-(Bromomethyl)-1-methylcyclopentane possesses a neopentyl-like structure (a primary carbon attached to a fully substituted quaternary carbon), it is notoriously resistant to standard SN2 reactions. Consequently, reactions often require high temperatures and forcing conditions.

More dangerously, this steric hindrance means that standard aqueous workups will not destroy unreacted starting material . If unquenched, the alkyl bromide will persist in the organic phase, posing a severe inhalation and dermal hazard during rotary evaporation. The following protocol integrates a chemical quench with a self-validating colorimetric test to guarantee safety.

Step-by-Step Methodology

Phase 1: Inert Setup and Transfer

-

Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Eliminating trace moisture prevents competitive hydrolysis, ensuring the electrophile reacts exclusively with the intended nucleophile.

-

Transfer: Utilize a gas-tight, chemically resistant Hamilton syringe to transfer the reagent. Causality: Open pouring exposes the flammable, irritating vapors (H226, H335) to the ambient atmosphere and the operator.

Phase 2: Reaction Execution 3. Activation: Combine the reagent with the target nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) and heat to 80–100°C. Causality: The severe steric bulk of the 1-methylcyclopentyl group drastically slows SN2 kinetics. High thermal energy is mandatory to overcome the activation energy barrier.

Phase 3: The Self-Validating Quench Workflow 4. Primary Quench: Upon reaction completion, cool the vessel to 0°C. Add a 10-fold molar excess of 1M aqueous sodium thiosulfate ( Na2S2O3 ) and stir vigorously for 2 to 4 hours. Causality: Thiosulfate is a "soft," highly potent sulfur nucleophile capable of attacking hindered bromides, converting the toxic reagent into a harmless, highly water-soluble Bunte salt ( R−S−SO3Na ). 5. Validation (The NBP Test): Extract a 50 µL aliquot of the organic layer. Add 50 µL of a 5% solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone. Heat at 80°C for 5 minutes, cool to room temperature, and add 50 µL of triethylamine. Causality: NBP acts as a surrogate biological nucleophile. If any active alkylating agent remains, it alkylates the pyridine nitrogen. Subsequent basification yields a highly visible deep blue/purple dye. 6. Decision Matrix:

Negative (Colorless/Yellow): The quench is 100% successful. Proceed safely to solvent evaporation.

Positive (Blue/Purple): Lethal electrophile remains. Add additional Na2S2O3 , elevate temperature to 40°C, stir for 2 hours, and re-test.

Fig 2. Self-validating quench and disposal workflow for alkyl bromide neutralization.

Emergency Response Mitigation

Despite rigorous engineering controls, accidental exposure requires immediate, mechanistic-based intervention:

-

Dermal Exposure: Flush immediately with copious amounts of water and soap for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will artificially increase the skin's permeability to the lipophilic cyclopentyl moiety, driving the electrophile deeper into the tissue.

-

Spill Mitigation: Do not sweep or use combustible absorbents. Cover the spill with a non-combustible absorbent (e.g., vermiculite or sand), sweep into a chemical waste container, and treat the surface with a 10% sodium thiosulfate solution to neutralize residual microscopic droplets before final cleaning.

References

The Evolution of Substituted Cyclopentanes in Drug Discovery: From Natural Prostaglandins to Synthetic Antivirals

Abstract As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing molecular flexibility with target-binding rigidity. The cyclopentane ring—a five-membered aliphatic carbocycle—has emerged as a privileged scaffold to solve this exact problem. Unlike the rigid, planar benzene ring or highly flexible acyclic chains, substituted cyclopentanes offer a unique balance of conformational restriction and three-dimensional projection. This whitepaper explores the historical discovery, rational design, and synthetic methodologies of cyclopentane-based therapeutics, providing actionable protocols and quantitative data for drug development professionals.

The Prostaglandin Era: Isolation and Structural Elucidation

The history of cyclopentanes in medicine fundamentally begins with the discovery of prostaglandins. In 1935, Swedish physiologist Ulf von Euler identified a lipid compound in human seminal fluid that induced smooth muscle contraction, naming it "prostaglandin" under the assumption that it originated from the prostate gland[1],[2].

It was not until the 1960s that biochemists Sune K. Bergström and Bengt I. Samuelsson utilized advanced gas chromatography and mass spectrometry to isolate and deduce the chemical structures of these mediators, revealing a core 5-carbon cyclopentane ring[1],[3]. They demonstrated that prostaglandins are synthesized in vivo from arachidonic acid via the cyclooxygenase (COX) pathway, a discovery that earned them the 1982 Nobel Prize in Physiology or Medicine[2],[3].

Biosynthetic pathway of prostaglandins from arachidonic acid via cyclooxygenase.

Carbocyclic Nucleosides: The Furanose Bioisostere

In antiviral and anticancer drug development, nucleoside analogs are foundational. However, the natural furanose oxygen in standard nucleosides is highly susceptible to cleavage by cellular phosphorylases, which severely limits the drug's in vivo half-life[4].

By replacing this oxygen with a methylene (-CH₂-) group, chemists created "carbanucleosides"—substituted cyclopentanes that act as bioisosteres. This modification enhances metabolic stability while retaining the necessary sugar pucker conformation required for viral polymerase binding[4],[5]. A landmark achievement in this space is Entecavir , a highly potent inhibitor of the Hepatitis B virus (HBV) polymerase[6].

Protocol 1: Synthesis of Entecavir-Related Carbocyclic Nucleosides (e.g., FMCA)

To overcome drug-resistant HBV strains, fluorinated carbocyclic nucleosides like 2′-fluoro-6′-methylene-carbocyclic adenosine (FMCA) were developed[6].

-

Step 1: Ketone Protection. Begin with a functionalized cyclopentanone. Protect the allylic hydroxyl group using a bulky protecting group (e.g., tert-butyldiphenylsilyl, TBDPS).

-

Causality: The steric bulk of TBDPS prevents unwanted side reactions and directs the stereochemical attack during subsequent fluorination.

-

-

Step 2: Deoxofluorination. Treat the protected cyclopentanol with DAST (Diethylaminosulfur trifluoride) in anhydrous dichloromethane at -78 °C.

-

Causality: The extremely low temperature is critical to kinetically control the highly exothermic deoxofluorination, preventing the elimination of the hydroxyl group and ensuring stereoinversion via an S_N2-like mechanism to yield the desired fluoro-isomer.

-

-

Step 3: Mitsunobu Condensation. Remove the protecting groups using TBAF. Condense the resulting cyclopentyl intermediate with a Boc-protected adenine base using DIAD and Triphenylphosphine.

-

Causality: Mitsunobu conditions ensure complete inversion of stereochemistry at the coupling carbon, yielding the biologically active enantiomer[6].

-

-

Step 4: Deprotection. Treat with Trifluoroacetic acid (TFA) to remove the Boc group, yielding the final FMCA product[6].

Structure-Based Drug Design: The Peramivir Breakthrough

The development of Peramivir by BioCryst Pharmaceuticals represents a triumph of structure-based drug design[7]. Targeting the influenza neuraminidase enzyme, researchers sought a transition-state analogue that could bind the active site more tightly than existing oral drugs. They selected a highly substituted cyclopentane scaffold to project functional groups (guanidino, acetamido, and hydrophobic side chains) directly into specific sub-pockets of the viral enzyme[7],[8].

Structure-based drug design workflow leading to the discovery of Peramivir.

Quantitative Data: Cyclopentane Therapeutics and Efficacy

To understand the clinical impact of the cyclopentane scaffold, we must look at the quantitative pharmacological data. Table 1 outlines the diverse applications of cyclopentane-core drugs, while Table 2 highlights the specific clinical efficacy of Peramivir.

Table 1: Pharmacological Profile of FDA-Approved Cyclopentane-containing Drugs [5]

| Drug | Target | Indication | Role of Cyclopentane | Route of Admin |

| Peramivir | Neuraminidase | Influenza A/B | Transition-state mimic core | Intravenous |

| Entecavir | HBV Polymerase | Hepatitis B | Furanose bioisostere | Oral |

| Latanoprostene | Prostaglandin F2α receptor | Glaucoma | Natural product core scaffold | Ophthalmic |

| Ticagrelor | P2Y12 receptor | Acute coronary syndrome | Tetra-substituted sidechain | Oral |

| Glecaprevir | HCV NS3/4A protease | Hepatitis C | Di-substituted motif | Oral |

Table 2: Quantitative Efficacy of Peramivir vs. Placebo/Standards [8]

| Parameter | Peramivir (IV) | Placebo / Standard | Clinical Significance |

| IC50 (Influenza A) | 0.09 - 1.4 nM | ~0.1 - 2.6 nM (Oseltamivir) | Highly potent transition-state inhibition. |

| Time to Symptom Alleviation | 113.2 hours (300 mg dose) | 134.8 hours (Placebo) | Statistically significant reduction (Δ 21.6 h, p=0.047). |

| Bioavailability | 100% (Intravenous) | Poor oral bioavailability | Crucial for hospitalized/unconscious patients. |

| Viral Titer Reduction | Significant at 30 mg/kg | N/A | Effective even when treatment is delayed up to 48h. |

Protocol 2: Industrial Synthesis of the Peramivir Cyclopentane Core

The industrial synthesis of Peramivir requires inexpensive starting materials and absolute stereocontrol. The Vince lactam approach is highly efficient for generating chiral amino-cyclopentenes[9].

-

Step 1: Lactam Ring Opening. Dissolve Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) in an anhydrous methanolic solution containing catalytic HCl. Reflux for 4 hours.

-

Causality: The acid catalyzes the esterification and simultaneous ring-opening, yielding (±)-cis-4-amino-cyclopent-2-ene-1-carboxylate methyl ester hydrochloride. The rigid bicyclic nature of the starting material guarantees the cis relationship between the amino and ester groups[9].

-

-

Step 2: N-Protection. Neutralize the mixture and add Boc-anhydride (Di-tert-butyl dicarbonate). Stir at room temperature.

-

Causality: Protecting the primary amine prevents it from participating in subsequent oxidation or alkylation steps.

-

-

Step 3: Epoxidation. Treat the protected cyclopentene with m-CPBA (meta-Chloroperoxybenzoic acid) in dichloromethane.

-

Causality: The bulky Boc group sterically directs the epoxidation to the opposite face of the ring, establishing the required trans-stereochemistry for the incoming hydroxyl group.

-

-

Step 4: Regioselective Ring Opening. Open the epoxide using an azide nucleophile to install the nitrogen precursor, which is later reduced and functionalized into the guanidino group.

Modern Innovations: Alpha-Fluoroalkyl Cyclopentanes

Recent drug discovery efforts have focused on modulating the physicochemical properties (such as LogP and metabolic stability) of cyclopentanes by introducing fluoroalkyl groups. A scalable synthesis of α-fluoroalkyl-substituted cyclopentanes was recently developed to provide novel building blocks for medicinal chemists[10].

Protocol 3: Synthesis of α-Fluoromethyl Cyclopentanecarboxylates

Direct fluoromethylation of cyclopentane carboxylates provides a metabolically stable, lipophilic vector for structure-activity relationship (SAR) exploration[10].

-

Step 1: Enolate Formation. Cool a solution of methyl cyclopentane-1-carboxylate in anhydrous THF to -60 °C under an argon atmosphere. Add Lithium diisopropylamide (LDA) dropwise[10].

-

Causality: The strict temperature control (-60 °C) and use of a non-nucleophilic, sterically hindered base (LDA) ensure the quantitative, kinetic formation of the enolate without triggering unwanted Claisen condensation side-reactions.

-

-

Step 2: Electrophilic Fluoromethylation. Add fluoroiodomethane (CH₂FI) to the enolate solution. Allow the reaction to gradually warm to room temperature over 2 hours.

-

Causality: The highly reactive enolate undergoes a direct S_N2 displacement of the iodine atom, installing the -CH₂F group at the alpha position[10].

-

-

Step 3: Quenching. Quench the reaction with saturated aqueous ammonium chloride.

-

Causality: The mild acid safely neutralizes any remaining LDA and protonates unreacted enolates, preventing product degradation during workup.

-

-

Step 4: Isolation. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography to yield the target α-CH₂F-substituted ester (approx. 75% yield)[10].

Conclusion

From the seminal discovery of natural prostaglandins to the rational, structure-based design of synthetic antivirals like Peramivir, substituted cyclopentanes have proven to be indispensable scaffolds in pharmacology. By mastering the stereoselective synthesis and functionalization of these five-membered rings, drug development professionals can continue to unlock novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

Prostaglandin | Definition, Function, Synthesis, & Facts - Britannica [Link]

-

Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [Link]

-

Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [Link]

-

Synthesis of entecavir-related carbocyclic nucleosides - ResearchGate[Link]

-

Prostaglandin - Wikipedia [Link]

-

Discovery of Prostaglandins - 1982 Nobel Prize Medicine - Explorable.com [Link]

- CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google P

-

α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery - ChemRxiv[Link]

Sources

- 1. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]

- 4. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

The Synthetic Utility of 1-(Bromomethyl)-1-methylcyclopentane: A Guide for the Research Scientist

Introduction: Navigating the Reactivity of a Sterically Hindered Primary Alkyl Halide

1-(Bromomethyl)-1-methylcyclopentane is a fascinating and synthetically challenging building block. Its structure, featuring a primary bromide adjacent to a quaternary carbon, places it in the class of neopentyl-type halides. This structural motif is the single most important determinant of its chemical reactivity, which deviates significantly from that of simple primary alkyl bromides. For the uninitiated, direct application of standard nucleophilic substitution protocols will likely lead to frustration and low yields. However, for the informed scientist, its unique steric and electronic properties can be leveraged to construct complex molecular architectures, particularly those containing the valuable 1-methylcyclopentylmethyl moiety.

This guide provides an in-depth exploration of the synthetic applications of 1-(Bromomethyl)-1-methylcyclopentane. We will delve into the causality behind its reactivity, offering detailed protocols for its successful implementation in organic synthesis and providing insights into its potential in medicinal chemistry and drug development.

I. The Challenge of Steric Hindrance: Understanding SN1 and SN2 Reactivity

The quaternary carbon atom adjacent to the bromomethyl group in 1-(Bromomethyl)-1-methylcyclopentane creates a sterically congested environment. This has profound implications for its participation in nucleophilic substitution reactions.

-

SN2 Reactions: The backside attack required for a typical SN2 reaction is severely impeded by the bulky 1-methylcyclopentyl group. Consequently, SN2 reactions with 1-(Bromomethyl)-1-methylcyclopentane are exceptionally slow and often require harsh conditions, leading to competing side reactions.

-

SN1 Reactions: While the primary nature of the bromide would typically disfavor an SN1 pathway, under solvolytic or strongly ionizing conditions, the formation of a primary carbocation can occur. However, this initial carbocation is highly unstable and will rapidly rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of products and is a key consideration when designing synthetic routes.

The following diagram illustrates the competing SN1 and SN2 pathways and the rearrangement that complicates SN1 reactions.

Caption: Competing SN1 and SN2 pathways for 1-(Bromomethyl)-1-methylcyclopentane.

II. Application in Organometallic Chemistry: A Gateway to Carbon-Carbon Bond Formation

The most reliable and versatile application of 1-(Bromomethyl)-1-methylcyclopentane is in the formation of organometallic reagents. By converting the carbon-bromine bond to a carbon-metal bond, the polarity is reversed, transforming the electrophilic carbon into a potent nucleophile.

A. Grignard Reagent Formation: (1-Methylcyclopentyl)methylmagnesium Bromide

The preparation of the Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, is a cornerstone transformation for this substrate. This organomagnesium halide is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles.

Protocol: Synthesis of (1-Methylcyclopentyl)methylmagnesium Bromide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(Bromomethyl)-1-methylcyclopentane | 177.09 | 5.00 g | 28.2 mmol |

| Magnesium turnings | 24.31 | 0.75 g | 30.8 mmol |

| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 30 mL | - |

| Iodine (I₂) | 253.81 | 1 crystal | - |

Procedure:

-

Apparatus Setup: Assemble a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer.

-

Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-(Bromomethyl)-1-methylcyclopentane (5.00 g) in 20 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a small portion (approx. 2-3 mL) of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Controlled Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction should be sufficient to sustain the reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, ready for subsequent reactions.

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. The use of flame-dried glassware and anhydrous solvents is critical for success.

-

Iodine Activation: The magnesium oxide layer on the turnings can prevent the reaction from starting. Iodine serves as an effective activating agent.

-

Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition allows for better temperature control and prevents a runaway reaction.

B. Applications of (1-Methylcyclopentyl)methylmagnesium Bromide

This Grignard reagent can be used in a variety of subsequent reactions:

-

Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

-

Reaction with Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent.

-

Reaction with Carbon Dioxide: To form the corresponding carboxylic acid, (1-methylcyclopentyl)acetic acid.

-

Coupling Reactions: With appropriate catalysts, it can participate in cross-coupling reactions.

The following workflow illustrates the preparation of the Grignard reagent and its subsequent reaction with an electrophile.

Caption: General workflow for Grignard reagent formation and reaction.

III. Nucleophilic Substitution Reactions: Strategies to Overcome Steric Hindrance

While direct SN2 reactions are challenging, they are not entirely impossible. Success often requires the use of highly nucleophilic, yet sterically unhindered, nucleophiles and polar aprotic solvents to enhance the reaction rate.

Protocol: Williamson Ether Synthesis with Phenoxide (Illustrative Example)

The Williamson ether synthesis, a classic SN2 reaction, can be adapted for 1-(Bromomethyl)-1-methylcyclopentane, though yields may be modest.[1][2] The use of a less sterically demanding nucleophile like phenoxide can improve the outcome compared to bulkier alkoxides.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenol | 94.11 | 2.65 g | 28.2 mmol |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.24 g | 31.0 mmol |

| 1-(Bromomethyl)-1-methylcyclopentane | 177.09 | 5.00 g | 28.2 mmol |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in 20 mL of anhydrous DMF.

-

Phenol Addition: Slowly add a solution of phenol in 10 mL of anhydrous DMF to the sodium hydride suspension at 0 °C. Stir until hydrogen evolution ceases (approximately 30 minutes).

-

Alkyl Halide Addition: Add the 1-(Bromomethyl)-1-methylcyclopentane neat to the sodium phenoxide solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction may require several hours to proceed to a reasonable level of conversion.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:

-

Polar Aprotic Solvent: DMF is a polar aprotic solvent that solvates the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic, which helps to accelerate the slow SN2 reaction.

-

Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric barrier of the neopentyl-type structure.

IV. Application in Spirocycle Synthesis: A Promising Frontier

The 1-methylcyclopentylmethyl unit is an attractive moiety in the design of spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their three-dimensional nature.[3] 1-(Bromomethyl)-1-methylcyclopentane can serve as a key building block for the construction of spiro[4.X] systems.

Conceptual Application: Intramolecular Alkylation for Spirocycle Formation

A plausible synthetic route to a spirocyclic ketone is outlined below. This involves an initial alkylation of a cyclic ketone enolate with 1-(Bromomethyl)-1-methylcyclopentane, followed by an intramolecular cyclization.

Caption: Conceptual workflow for the synthesis of a spirocyclic ketone.

V. Conclusion and Future Outlook

1-(Bromomethyl)-1-methylcyclopentane is a reagent that demands a thoughtful and informed approach. Its neopentyl-type structure presents significant challenges for classical SN2 reactions and can lead to complex product mixtures in SN1 reactions due to rearrangement. However, by embracing its unique reactivity, particularly through the formation of organometallic intermediates, chemists can unlock its potential as a valuable building block for the synthesis of molecules containing the 1-methylcyclopentylmethyl group. Its application in the construction of novel spirocyclic systems represents a particularly promising area for future research and development in medicinal and materials chemistry. As our understanding of reaction mechanisms and our repertoire of synthetic methodologies continue to expand, the utility of sterically demanding building blocks like 1-(Bromomethyl)-1-methylcyclopentane is poised to grow.

References

-

Fiveable. (2025, August 15). Neopentyl Halides Definition. Retrieved from [Link]

- Klanjšček, T., & Stare, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3589.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

-

Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Wikipedia. (2023). Grignard reagent. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

-

OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(BROMOMETHYL)-1-METHYLCYCLOPENTANE. Retrieved from [Link]

-

Chegg. (2019, September 4). Solved: (g) When 1-(bromomethyl)-2-methylcyclopentene is. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(9), 2465.

-

Pearson. (n.d.). When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... Retrieved from [Link]

-

Pearson+. (n.d.). The bromoalkanes shown below participate in SN1 reactions with th.... Retrieved from [Link]

-

GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

- Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 94.

-

ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

- Wünsch, B., & Schepmann, D. (2020). Synthesis and σ receptor affinity of spiro[benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Advances, 10(72), 44349-44358.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). Exploring the Synthesis and Reactivity of 1-Methylcyclopentene for Advanced Chemical Applications. Retrieved from [Link]

-

Baran, P. S. (2005, February 9). Cyclopentane Synthesis. Baran Lab. Retrieved from [Link]

-

Figshare. (2004, August 20). Synthesis of Functionalized 1-Azaspirocyclic Cyclopentanones Using Bronsted Acid or N-Bromosuccinimide Promoted Ring Expansions. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of methylcyclopentane-1-d1. Retrieved from [Link]

Sources

Application Notes and Protocols: The Reaction of 1-(Bromomethyl)-1-methylcyclopentane with Sodium Ethoxide

Introduction: Navigating the Competitive Landscape of Substitution and Elimination

The reaction of 1-(bromomethyl)-1-methylcyclopentane with sodium ethoxide presents a classic case study in the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. The substrate, a primary alkyl halide, is deceptively simple. Its neopentyl-like structure, with a quaternary carbon adjacent to the reaction center, introduces significant steric hindrance that profoundly influences the reaction's outcome. Sodium ethoxide, a strong, unhindered base and a potent nucleophile, further complicates the mechanistic landscape.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a thorough guide to product characterization.

Mechanistic Discussion: A Tale of Two Pathways

The interaction of 1-(bromomethyl)-1-methylcyclopentane with sodium ethoxide is a duel between the SN2 and E2 mechanisms. Due to the primary nature of the alkyl halide, SN1 and E1 pathways, which proceed through a highly unstable primary carbocation, are considered negligible under these conditions.[1]

The Sterically Hindered SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group.[4] For 1-(bromomethyl)-1-methylcyclopentane, this pathway is severely impeded. The bulky tert-butyl-like group shields the electrophilic carbon, making it difficult for the ethoxide nucleophile to approach and form the pentacoordinate transition state.[2][3] Consequently, the rate of the SN2 reaction is dramatically reduced compared to unhindered primary alkyl halides.[5]

The Favored E2 Pathway

The bimolecular elimination (E2) reaction, in contrast, is less sensitive to steric hindrance at the alpha-carbon.[6] The strong ethoxide base abstracts a proton from a beta-carbon in a concerted step with the departure of the bromide leaving group.[7] This substrate offers two types of beta-hydrogens for abstraction: those on the cyclopentane ring and those on the adjacent methyl group.

-

Zaitsev Elimination: Abstraction of a proton from the cyclopentane ring leads to the more substituted and thermodynamically more stable alkene, 1-methyl-1-vinylcyclopentane. Given that sodium ethoxide is not a sterically bulky base, Zaitsev's rule predicts this to be the major elimination product.

-

Hofmann Elimination: Abstraction of a proton from the methyl group results in the less substituted alkene, (1-methylcyclopentyl)methane (or 1-methylene-1-methylcyclopentane).

Therefore, the reaction is expected to predominantly yield elimination products, with the SN2 product formed in only minor quantities, if at all.

Caption: Experimental workflow for the reaction.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

-

Reaction: To the stirred solution of sodium ethoxide, add 1-(bromomethyl)-1-methylcyclopentane (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of ether and alkenes, can be purified by fractional distillation or column chromatography on silica gel.

Product Characterization

Expected Products

-

Major Elimination Product (Zaitsev): 1-Methyl-1-vinylcyclopentane

-

Minor Elimination Product (Hofmann): (1-Methylcyclopentyl)methane

-

Minor Substitution Product (SN2): 1-(Ethoxymethyl)-1-methylcyclopentane

Spectroscopic Data (Predicted and Experimental)

1-(Ethoxymethyl)-1-methylcyclopentane (Substitution Product)

-

¹H NMR (Predicted):

-

δ 3.3-3.5 (q, 2H, -O-CH₂-CH₃)

-

δ 3.2-3.4 (s, 2H, -C-CH₂-O-)

-

δ 1.4-1.7 (m, 8H, cyclopentyl protons)

-

δ 1.1-1.3 (t, 3H, -O-CH₂-CH₃)

-

δ 1.0-1.2 (s, 3H, -C-CH₃)

-

-

¹³C NMR (Predicted):

-

δ 70-75 (-C-CH₂-O-)

-

δ 60-65 (-O-CH₂-CH₃)

-

δ 40-45 (quaternary C)

-

δ 35-40 (cyclopentyl CH₂)

-

δ 20-25 (cyclopentyl CH₂)

-

δ 20-25 (-C-CH₃)

-

δ 15-20 (-O-CH₂-CH₃)

-

-

IR (KBr, cm⁻¹): Strong C-O stretching absorption in the 1050-1150 cm⁻¹ range. [8][9][10]* Mass Spectrometry (EI): The molecular ion peak may be weak. Expect fragmentation via α-cleavage (loss of an ethyl or methylcyclopentylmethyl radical) and inductive cleavage. [11][12][13] 1-Methyl-1-vinylcyclopentane (Major Elimination Product)

-

¹H NMR (Similar to Vinylcyclopentane):

-

δ 5.7-5.9 (m, 1H, -CH=CH₂)

-

δ 4.8-5.0 (m, 2H, -CH=CH₂)

-

δ 1.4-1.8 (m, 8H, cyclopentyl protons)

-

δ 1.1-1.3 (s, 3H, -C-CH₃)

-

-

¹³C NMR (Similar to 1-Methylcyclopentene):

-

δ 145-150 (-CH=CH₂)

-

δ 110-115 (-CH=CH₂)

-

δ 45-50 (quaternary C)

-

δ 35-40 (cyclopentyl CH₂)

-

δ 25-30 (cyclopentyl CH₂)

-

δ 20-25 (-C-CH₃)

-

-

IR (KBr, cm⁻¹): C=C stretching around 1640 cm⁻¹, and =C-H stretching just above 3000 cm⁻¹. [14]* Mass Spectrometry (EI): A prominent molecular ion peak is expected. Fragmentation will likely involve allylic cleavage and retro-Diels-Alder type reactions for the cyclic system. [13]

Conclusion